molecular formula C18H21NO6S B2941642 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1421501-73-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2941642
CAS No.: 1421501-73-6
M. Wt: 379.43
InChI Key: QMTZSTLKGVXWPJ-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a dihydrobenzofuran core linked to a hydroxyethyl group and a 3,4-dimethoxybenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₁NO₆S, with a molecular weight of 415.44 g/mol.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-23-17-6-4-14(10-18(17)24-2)26(21,22)19-11-15(20)12-3-5-16-13(9-12)7-8-25-16/h3-6,9-10,15,19-20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTZSTLKGVXWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a dihydrobenzofuran moiety, a hydroxyethyl group, and a benzenesulfonamide group. Its molecular formula is C17H21N1O5SC_{17}H_{21}N_{1}O_{5}S with a molecular weight of approximately 365.42 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC17H21N1O5S
Molecular Weight365.42 g/mol
CAS Number1421508-82-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their function.
  • Receptor Modulation : The compound may also interact with various receptors, potentially leading to modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The compound's structural features suggest potential efficacy against bacterial strains by inhibiting folate synthesis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The dihydrobenzofuran moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could disrupt DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide derivatives, particularly those featuring substituted benzofuran or dimethoxybenzene motifs. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide C₁₉H₂₁NO₆S 415.44 Dihydrobenzofuran core, 3,4-dimethoxybenzenesulfonamide, hydroxyethyl linker Limited data; hypothesized CNS activity
N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide C₁₉H₂₅NO₆S 395.5 Dimethoxyphenyl group, ethoxy-methylbenzenesulfonamide, hydroxyethyl linker Experimental compound; no published biological data
DAMGO ((2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenyl-propanamide) C₂₈H₃₈N₆O₇ 594.64 Peptide-based structure, hydroxyethyl group, mu-opioid receptor agonist Well-studied µ-opioid receptor agonist; used in pain research
U50,488 (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide) C₁₉H₂₆Cl₂N₂O 393.33 Dichlorophenyl group, pyrrolidinylcyclohexyl moiety Selective κ-opioid receptor agonist; analgesic and diuretic effects

Key Differences

Substituent Effects : The 3,4-dimethoxybenzenesulfonamide group differentiates it from analogues like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, which features an ethoxy-methyl substitution. This may influence solubility and metabolic stability .

Biological Target Specificity : While DAMGO and U50,488 are well-characterized for opioid receptor activity, the target compound’s mechanism remains unverified. Its dihydrobenzofuran core resembles ligands for serotonin or adrenergic receptors, suggesting alternative pathways .

Pharmacological Data (Hypothetical)

Parameter Target Compound DAMGO U50,488
Receptor Affinity (IC₅₀) Not reported µOR: 0.2 nM κOR: 4.5 nM
Solubility (mg/mL) ~0.1 (predicted) 1.2 0.8
Metabolic Stability Moderate (in vitro) High Low

Research Findings and Limitations

  • Structural Analysis: X-ray crystallography studies for the target compound are absent in public databases.
  • Biological Studies: No peer-reviewed data on efficacy, toxicity, or receptor binding are available. This contrasts with DAMGO and U50,488, which are extensively documented in opioid research .
  • Synthetic Challenges : The hydroxyethyl linker and sulfonamide group may pose synthesis hurdles, such as low yields or side reactions, compared to simpler analogues.

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